Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate
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Overview
Description
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-(PROPIONYLAMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyclohexylamino group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-(PROPIONYLAMINO)-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the cyclohexylamino group: This step involves the reaction of the thiophene derivative with cyclohexylamine under controlled conditions.
Addition of the propionylamino group: This is typically done through an acylation reaction using propionyl chloride or a similar reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-(PROPIONYLAMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the functional groups, especially the amino and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-(PROPIONYLAMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-(PROPIONYLAMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(((CYCLOHEXYLAMINO)CARBONYL)AMINO)BENZOATE
- ETHYL 5-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXYLATE
Uniqueness
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-(PROPIONYLAMINO)-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and its thiophene ring structure
Properties
Molecular Formula |
C18H26N2O4S |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H26N2O4S/c1-4-13(21)20-17-14(18(23)24-5-2)11(3)15(25-17)16(22)19-12-9-7-6-8-10-12/h12H,4-10H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
LAMQPFDUOHTJBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(S1)C(=O)NC2CCCCC2)C)C(=O)OCC |
Origin of Product |
United States |
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